(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
説明
特性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-20(2)13-5-6-14(18-17-13)25-11-7-8-22(9-11)16(23)12-10-21(3)19-15(12)24-4/h5-6,10-11H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSYLLTZWZKKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , also referred to as compound A , is a complex organic molecule with potential pharmacological applications. Its unique structure combines several bioactive moieties, suggesting diverse biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of compound A is with a molecular weight of approximately 332.448 g/mol. The structural components include:
- Pyridazine ring : Known for its role in various biological activities.
- Pyrrolidine moiety : Often associated with neuroprotective effects.
- Methoxy-substituted pyrazole : Linked to anticancer properties.
Biological Activity Overview
Preliminary studies indicate that compound A may exhibit significant biological activities, including:
- Phosphodiesterase Inhibition : Similar compounds have shown the ability to inhibit phosphodiesterase enzymes, which are crucial in regulating cyclic adenosine monophosphate (cAMP) levels, impacting conditions like asthma and chronic obstructive pulmonary disease.
- Anticancer Properties : Related pyrazole derivatives have demonstrated interactions with cellular pathways involved in cancer progression, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : The presence of the dimethylamino group may enhance anti-inflammatory activity by modulating cyclooxygenase (COX) enzyme activity, particularly COX-2 inhibition .
The mechanism of action for compound A involves its interaction with specific molecular targets:
- Enzyme Inhibition : The pyridazine and pyrazole rings may interact with various enzymes, potentially inhibiting their activity. For instance, studies on similar compounds indicate selective inhibition of COX enzymes without affecting their expression levels .
- Binding Affinity Studies : Interaction studies are essential to understand how compound A binds to its targets, which can be evaluated through binding affinity assays.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of similar compounds:
- Phosphodiesterase Inhibition : Compounds structurally related to compound A were tested for their ability to inhibit phosphodiesterase activity, showing effective modulation of cAMP levels in cellular models.
Anticancer Activity
Research has highlighted the anticancer potential of related pyridazine derivatives:
- Cell Line Studies : Compounds similar to compound A were tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis in malignant cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Contains a dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyrazoles | Feature methoxy groups on pyrazole rings | Anticancer activity |
The unique combination of functional groups in compound A may enhance its efficacy and selectivity compared to these structurally similar compounds.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
Pyridazine vs. Pyridine/Pyrimidine Analogs
- Pyridazine Core: The target compound’s pyridazine ring (a six-membered di-aza heterocycle) is less common than pyridine or pyrimidine systems in medicinal compounds. This may influence electronic properties, solubility, and binding interactions. For example, pyridazine’s electron-deficient nature could enhance hydrogen bonding compared to pyridine derivatives like (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone .
- Substituent Effects: The dimethylamino group on pyridazine likely increases solubility compared to chloro-substituted analogs (e.g., ’s dichloropyridinyl compound), which are more lipophilic .
Pyrazole Substituents
- The 3-methoxy-1-methylpyrazole group in the target compound contrasts with phenyl or triazole-substituted pyrazoles in analogs like (4-phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (). The methoxy group may enhance metabolic stability compared to nitro or azo groups, which are prone to reduction .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
| Compound Name (Example) | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~414.45 | ~1.8 | Moderate (DMSO) | Dimethylamino-pyridazine, methoxy-pyrazole |
| (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | 296.13 | ~2.5 | Low | Chloro-pyridine, methyl-pyrazole |
| (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[...]methanone | 531.58 | ~3.2 | Poor | Azo-phenyl, nitro-triazole |
| 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | 281.31 | ~1.5 | High | Dihydropyrazole, methoxy-phenyl |
- Target vs.
Challenges in Similarity Assessment
- Computational Similarity Metrics : Using Tanimoto or Dice coefficients (), the target compound’s pyridazine core would reduce similarity to pyridine/pyrimidine analogs (e.g., Tanimoto <0.5), highlighting limitations of structure-based virtual screening .
- Activity Cliffs: Minor structural changes (e.g., pyridazine vs. pyridine) could lead to drastic activity differences, as seen in EGFR inhibitors () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
